

Spectroscopic Characterization of Cyclohexanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclohexanol

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This technical guide provides a comprehensive overview of the spectroscopic data of **cyclohexanol**, a cyclic alcohol of significant interest in research and industrial applications. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This document aims to serve as a practical resource for the identification, characterization, and quality control of **cyclohexanol**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **cyclohexanol** is characterized by the presence of a prominent hydroxyl (-OH) group and C-H and C-O bonds.

Experimental Protocol

Sample Preparation: A thin film of neat liquid **cyclohexanol** is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of **cyclohexanol** in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared in an IR-transparent cell.

[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to acquire the spectrum.

Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or the pure solvent) is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and solvent absorptions. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Data Presentation

The key IR absorption bands for **cyclohexanol** are summarized in the table below.

Wavenumber (cm^{-1})	Intensity	Assignment	Reference
~3350	Strong, Broad	O-H stretch (hydrogen-bonded)	[2]
~2925	Strong	C-H stretch (asymmetric)	[3]
~2850	Strong	C-H stretch (symmetric)	
~1050	Strong	C-O stretch	[2]

Note: The O-H stretching frequency is sensitive to hydrogen bonding. In the gas phase or in a very dilute solution in a non-polar solvent, a sharper peak may be observed around 3600 cm^{-1} . [2] The broadness of the peak in a neat sample indicates the presence of intermolecular hydrogen bonding. [2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the structural elucidation of **cyclohexanol**.

Experimental Protocol

Sample Preparation: A solution of **cyclohexanol** is prepared in a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterium oxide (D_2O). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used to acquire the spectra.

Data Acquisition: For ^1H NMR, standard pulse sequences are used to obtain the spectrum. Integration of the peaks provides the relative ratio of protons. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom. Other experiments like DEPT can be used to distinguish between CH , CH_2 , and CH_3 groups.^[4]

Data Presentation

^1H NMR Data

The ^1H NMR spectrum of **cyclohexanol** shows several signals corresponding to the different protons in the molecule. The chemical shifts can vary slightly depending on the solvent and concentration.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
~3.6	Multiplet	1H	H-1 (proton on the carbon bearing the -OH group)	[4]
~1.9 - 1.1	Multiplet	10H	H-2, H-3, H-4, H-5, H-6 (ring protons)	[5]
Variable	Singlet (broad)	1H	-OH	

Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It can also be exchanged with deuterium by adding a drop of D_2O to the NMR tube, causing the peak to disappear, which is a useful method for its identification.^[2]

^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum of **cyclohexanol** shows four distinct signals due to the symmetry of the molecule.

Chemical Shift (δ , ppm)	Assignment	Reference
~73.0	C-1 (carbon bearing the -OH group)	[4]
~37.0	C-2, C-6	[4]
~27.6	C-4	[4]
~26.5	C-3, C-5	[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Experimental Protocol

Sample Introduction: The **cyclohexanol** sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method used for the analysis of small molecules like **cyclohexanol**. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or a similar detector is used to detect the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z .

Data Presentation

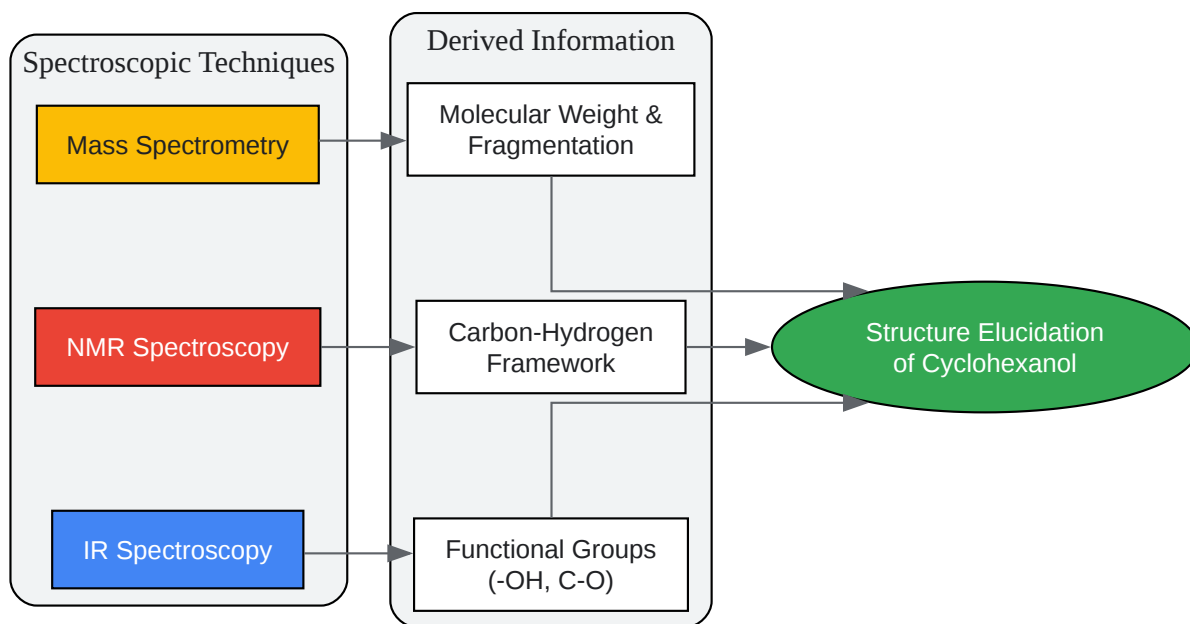
The mass spectrum of **cyclohexanol** shows a molecular ion peak (M^+) and several fragment ion peaks.

m/z	Relative Intensity	Assignment	Reference
100	Low	$[\text{C}_6\text{H}_{12}\text{O}]^+$ (Molecular Ion)	[6]
82	Prominent	$[\text{C}_6\text{H}_{10}]^+$ (Loss of H_2O)	[7]
57	Base Peak	$[\text{C}_4\text{H}_9]^+$ or $[\text{C}_3\text{H}_5\text{O}]^+$	[8]
44	Significant	$[\text{C}_2\text{H}_4\text{O}]^+$	

Fragmentation Pathways: The fragmentation of **cyclohexanol** under EI conditions is complex. The prominent peak at m/z 82 corresponds to the loss of a water molecule (dehydration).[7] The base peak at m/z 57 is a result of ring cleavage and subsequent rearrangements.[8]

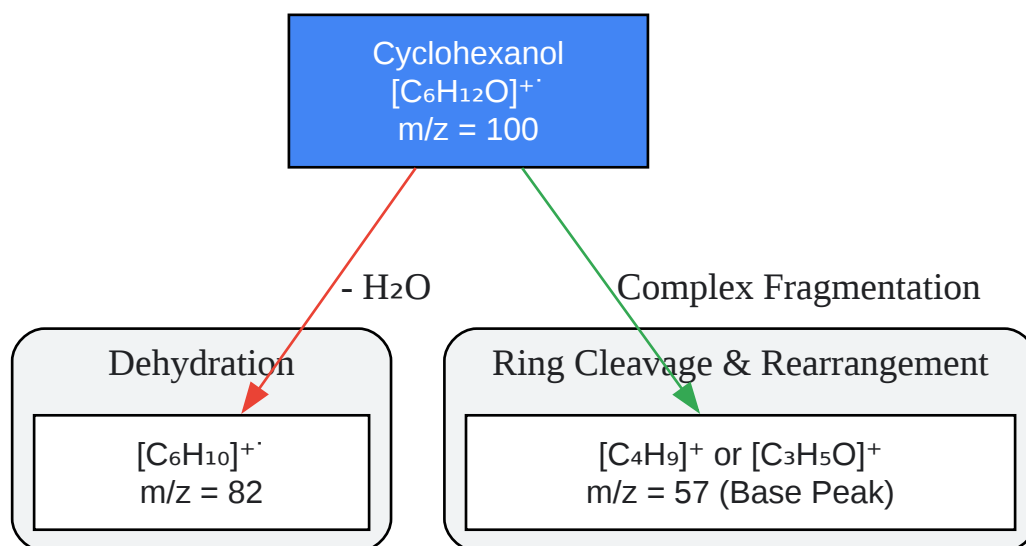
Visualization of Spectroscopic Workflow and Fragmentation

To illustrate the logical flow of spectroscopic analysis and the fragmentation process, the following diagrams are provided.



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Caption: Workflow for the spectroscopic elucidation of **cyclohexanol**'s structure.



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Caption: Key fragmentation pathways of **cyclohexanol** in Mass Spectrometry.

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